molecular formula C11H17N B1266775 1-Phenylpentan-2-amine CAS No. 63951-01-9

1-Phenylpentan-2-amine

Cat. No. B1266775
CAS RN: 63951-01-9
M. Wt: 163.26 g/mol
InChI Key: VXGQDFOHLMAZIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Phenylpentan-2-amine can be synthesized through various methods. A notable method involves the aminoalkylation of [1.1.1]propellane, enabling direct access to high-value 3-alkylbicyclo[1.1.1]pentan-1-amines under mild reaction conditions (Hughes et al., 2019). Another approach for synthesizing similar compounds includes the reaction of pentan-2-ol with formaldehyde and secondary amines (Dzhafarov et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-Phenylpentan-2-amine and similar compounds has been investigated using spectroscopic methods like FT-IR, FT-Raman, UV, and NMR. These methods allow for a detailed understanding of the molecule's bond lengths, bond angles, dihedral angles, and other structural parameters (Xavier & Periandy, 2015).

Chemical Reactions and Properties

1-Phenylpentan-2-amine undergoes various chemical reactions. For instance, 2-propyl-1-aminopentane, a structurally similar compound, is readily deaminated by monoamine oxidase and semicarbazide-sensitive amine oxidase, leading to the formation of valproic acid (Yu & Davis, 1991).

Physical Properties Analysis

The physical properties of 1-Phenylpentan-2-amine and related compounds have been studied, including their spectroscopic characteristics. Investigations using FT-IR, FT-Raman, UV, and NMR spectroscopy provide insights into the compound's vibrational modes and other physical attributes (Xavier & Periandy, 2015).

Chemical Properties Analysis

The chemical properties of 1-Phenylpentan-2-amine include its reactivity and interactions with other substances. For example, the deamination of 2-propyl-1-aminopentane, which is structurally similar to 1-Phenylpentan-2-amine, leads to the formation of biologically active compounds like valproic acid (Yu & Davis, 1991).

Scientific Research Applications

Synthesis and Chemical Properties

  • Bicyclo[1.1.1]pentane Derivatives : A study developed a procedure for converting 2-phenylbicyclo[1.1.1]pentan-2-ol to various derivatives, including the amine, the nitro derivative, and the phenyl ketone, revealing insights into the structural properties and reactivity of related compounds (Wiberg et al., 1993).

  • Chiral Diketiminate Ligands : Research on chiral diketiminate ligands, synthesized from a reaction involving a chiral amine, explored their applications in forming copper complexes with potential implications in organometallic chemistry (Oguadinma & Schaper, 2009).

  • Novel Synthesis Routes : The synthesis of bicyclo[1.1.1]pentan-1-amine, using a scalable route from 1-azido-3-iodobicyclo[1.1.1]pentane, highlighted a new pathway to synthesize this compound, emphasizing its significance in medicinal chemistry (Goh et al., 2014).

Chemical Reactions and Applications

  • Synthesis of Ketones and Alkenes : A study on the synthesis of 1-Phenylpentane-1,4-diones and related compounds through organophosphine-catalyzed reactions underscores the role of 1-Phenylpentan-2-amine derivatives in organic synthesis (Zhang et al., 2010).

  • Multifunctionalized Derivatives : Research on the radical multicomponent carboamination of [1.1.1]propellane illustrates the synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives, including 3-substituted BCP-amines, with potential pharmaceutical applications (Kanazawa et al., 2017).

  • Aminomethyloxy Derivatives : The synthesis of new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, derived from reactions with 1-Phenylpentan-2-amine, has implications in the development of antimicrobial additives and antiseptics (Dzhafarov et al., 2010).

Advanced Synthesis Techniques

  • Enantioselective Synthesis : A study presenting a method for asymmetric synthesis of syn/anti-1,3-amino alcohols, using proline-catalyzed sequential alpha-aminoxylation and alpha-amination, showcases advanced techniques in the synthesis of compounds involving 1-Phenylpentan-2-amine (Jha et al., 2010).

  • Aminoalkylation of Propellane : A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, utilizing magnesium amides and alkyl electrophiles, demonstrates innovative approaches in functionalizing bicyclo[1.1.1]pentane, a key area of interest in drug discovery (Hughes et al., 2019).

Safety And Hazards

The safety information for 1-Phenylpentan-2-amine indicates that it has hazard statements H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Relevant Papers The paper “Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines” discusses the synthesis of enantiopure 1-phenylpropan-2-amine derivatives . The paper suggests that transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

properties

IUPAC Name

1-phenylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGQDFOHLMAZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874246
Record name A-PROPYL BENZENEETHANEAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-aminopentane

CAS RN

63951-01-9
Record name Phenethylamine, alpha-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063951019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-PROPYL BENZENEETHANEAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Rodriguez, J Albert, X Ariza, J Garcia… - The Journal of …, 2014 - ACS Publications
Tetrahydro-3-benzazepines and tetrahydroisoquinolines are synthesized in one step from allenes and phenylethylamines or benzylamines, respectively. Mechanistically, it is assumed …
Number of citations: 73 pubs.acs.org
D Hirsch-Weil - 2010 - search.proquest.com
N-Heterocyclic carbene (NHC) ligands are considered strong σ-donors and can be used in various catalytic reactions. Asymmetric catalysis using NHCs has been widely spread over …
Number of citations: 0 search.proquest.com
A Ullrich, J Herrmann, R Müller, U Kazmaier - 2009 - Wiley Online Library
… (R)-N-(tert-Butoxycarbonyl)-4-methyl-1-phenylpentan-2-amine (10):19 A solution of DibalH in hexane (1 M, 1.3 mL, 1.3 mmol) was added dropwise at 0 C to a solution of ester 8 (136 mg…
M Tan, K Li, J Yin, J You - Chemical Communications, 2018 - pubs.rsc.org
… To our delight, the lowly reactive alkyl amines such as butylamine could couple with toluene to produce 1-phenylpentan-2-amine 4q. In addition, the reaction conditions were compatible …
Number of citations: 22 pubs.rsc.org
M Asada, T Obitsu, T Nagase, M Tanaka… - Bioorganic & medicinal …, 2010 - Elsevier
A series of 3-(2-aminocarbonyl-4-phenoxymethylphenyl)propanoic acid analogs were synthesized and evaluated for their EP3 antagonist activity in the presence of additive serum …
Number of citations: 19 www.sciencedirect.com
F Gyenes, KE Bergmann, JT Welch - The Journal of Organic …, 1998 - ACS Publications
A new versatile preparation of primary amines via benzylation of aromatic and aliphatic aldimines is described. Sonochemical and traditional methods for generation of the reactive …
Number of citations: 32 pubs.acs.org
F Gyenes - 1997 - search.proquest.com
This dissertation contains three chapters, including a novel utilization of fluorinated $\beta $-lactams, synthesis of various amines employing the modified Barbier reaction and …
Number of citations: 2 search.proquest.com

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